Methyl6-chloro-3-iodopyrazine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-iodopyrazine-2-carboxylate is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-iodopyrazine-2-carboxylate typically involves the halogenation of pyrazine derivatives. One common method is the iodination of 6-chloropyrazine-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Methyl 6-chloro-3-iodopyrazine-2-carboxylate may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 6-chloro-3-iodopyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-iodopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-3-bromopyrazine-2-carboxylate
- Methyl 6-chloro-3-fluoropyrazine-2-carboxylate
- Methyl 6-chloro-3-aminopyrazine-2-carboxylate
Uniqueness
Methyl 6-chloro-3-iodopyrazine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, can participate in specific interactions and reactions that are not possible with other halogens.
Properties
Molecular Formula |
C6H4ClIN2O2 |
---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
methyl 6-chloro-3-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4ClIN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |
InChI Key |
VCQKVNNPGLZKSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1I)Cl |
Origin of Product |
United States |
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